molecular formula C11H13NO2 B12495821 N-(2-ethoxyphenyl)prop-2-enamide

N-(2-ethoxyphenyl)prop-2-enamide

Cat. No.: B12495821
M. Wt: 191.23 g/mol
InChI Key: OAZDASKNJKQZDV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 2-ethoxyphenyl group. The ethoxy (-OCH2CH3) substituent on the aromatic ring distinguishes it from other phenylprop-2-enamides, which may bear methoxy (-OCH3), halogens (F, Cl, Br), or electron-withdrawing groups (e.g., trifluoromethyl).

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C11H13NO2/c1-3-11(13)12-9-7-5-6-8-10(9)14-4-2/h3,5-8H,1,4H2,2H3,(H,12,13)

InChI Key

OAZDASKNJKQZDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the amide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-ethoxyphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring critically influences lipophilicity, electronic properties, and biological activity. Key comparisons include:

Compound Substituent Lipophilicity (logP) Key Applications
N-(2-ethoxyphenyl)prop-2-enamide -OCH2CH3 Not reported Hypothetical: Antimicrobial, anti-inflammatory
N-(4-chlorophenyl)prop-2-enamide -Cl ~3.5 (estimated) Antimicrobial (MRSA, mycobacteria)
N-(3,4-dichlorophenyl)prop-2-enamide -Cl (di-substituted) ~4.2 (estimated) Broad-spectrum antibacterial
N-(4-methoxyphenyl)prop-2-enamide -OCH3 ~2.8 (estimated) Anti-inflammatory (IC50: 17.00 μM)
N-(3-trifluoromethylphenyl)prop-2-enamide -CF3 ~3.9 (estimated) Bactericidal activity
  • Ethoxy vs.
  • Halogenated Derivatives : Chlorine or bromine substituents (e.g., in and ) improve antimicrobial potency due to electron-withdrawing effects and increased hydrophobicity, albeit with higher cytotoxicity risks .
  • Trifluoromethyl Derivatives : These exhibit strong antibacterial activity but may face metabolic stability challenges .
Antimicrobial Activity
  • Chlorinated Analogues: 3,4-Dichlorocinnamanilides (e.g., compound 2j in ) show submicromolar activity against Staphylococcus aureus and MRSA, outperforming non-chlorinated derivatives .
  • Trifluoromethyl Derivatives : (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide () demonstrates potent activity against mycobacterial strains .
  • Ethoxyphenyl Derivatives : While direct data is lacking, structurally similar compounds with para-substituted ethoxy groups (e.g., ) are hypothesized to moderate activity due to balanced lipophilicity and steric effects.
Anti-inflammatory Activity
  • Methoxy-Substituted Analogues : N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () exhibits significant anti-inflammatory effects (IC50: 17.00 μM) . Ethoxy derivatives may show comparable or reduced activity depending on substituent positioning.

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